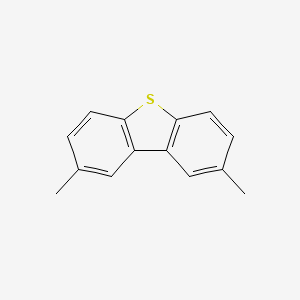

2,8-Dimethyldibenzothiophene

描述

Significance of Dibenzothiophene (B1670422) Derivatives in Scientific Inquiry

Dibenzothiophene derivatives are significant in several key areas. They are notably present in crude oil, where their removal is a critical aspect of the hydrodesulfurization (HDS) process to produce cleaner-burning fuels. researchgate.net Understanding the chemical behavior of these compounds is crucial for developing more efficient catalysts for this process.

Furthermore, the rigid, planar structure and electronic properties of the dibenzothiophene core make it an attractive building block for organic semiconductors. rsc.org Researchers are exploring its use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgbeilstein-journals.org The functionalization of the dibenzothiophene skeleton allows for the fine-tuning of its electronic and photophysical properties. rsc.org

In the realm of medicinal chemistry, dibenzothiophene derivatives have been investigated for their potential as imaging agents for neurological targets, such as α7-nicotinic acetylcholine (B1216132) receptors, which are implicated in conditions like Alzheimer's disease and schizophrenia. nih.govmdpi.com

Overview of Key Research Domains Involving 2,8-Dimethyldibenzothiophene (B47620)

The compound this compound is a specific focus within the broader study of dibenzothiophenes. Key research areas involving this molecule include:

Biodegradation: As a component of crude oil, the microbial degradation of this compound is a significant area of research. acs.orgresearchgate.net Studies have shown that the position of the methyl groups influences the susceptibility of the molecule to degradation by various bacterial strains. acs.org For instance, some Pseudomonas species have been found to oxidize the methyl-substituted ring of this compound. acs.org

Hydrodesulfurization (HDS): Understanding the diffusion and reaction kinetics of this compound is essential for optimizing HDS catalysts. researchgate.net Its reactivity is compared with other dibenzothiophene derivatives to understand the steric and electronic effects of the methyl groups on the desulfurization process. acs.org

Organic Electronics: While less common than other derivatives, this compound serves as a model compound for understanding the fundamental photophysical properties of substituted dibenzothiophenes, which can inform the design of new materials for electronic applications. lookchem.com

Synthesis and Reactivity: The development of synthetic routes to this compound and the study of its chemical reactions contribute to the broader field of organic synthesis. acs.orgprepchem.com For example, its reaction with organometallic complexes provides insights into C-S bond activation, a key step in HDS. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H12S | scbt.comnist.gov |

| Molecular Weight | 212.32 g/mol | scbt.comnist.gov |

| CAS Number | 1207-15-4 | scbt.comnist.gov |

| Appearance | Colorless crystals | wikipedia.org |

| Melting Point | 97 to 100 °C | wikipedia.org |

| Boiling Point | 332 to 333 °C | wikipedia.org |

| Solubility in water | Insoluble | wikipedia.org |

Detailed Research Findings

Biodegradation Studies

Research into the biodegradation of alkylated dibenzothiophenes has revealed that the position of the alkyl groups significantly affects their recalcitrance. A study investigating the biotransformations of three dimethyldibenzothiophene isomers by pure and mixed bacterial cultures found that this compound exhibited moderate degradation. acs.org One Pseudomonas species was capable of oxidizing and cleaving a methyl-substituted ring of this compound, leading to the formation of 5-methylbenzothiophene-2,3-dione and other products. acs.org This finding is significant as it demonstrates a pathway for the breakdown of this persistent organic pollutant.

Hydrodesulfurization Research

In the context of hydrodesulfurization, the steric hindrance caused by the methyl groups in this compound presents a challenge. Studies on the insertion of rhodium phosphine (B1218219) complexes into the C-S bonds of substituted dibenzothiophenes showed that this compound underwent unselective insertion into either C-S bond. acs.org This contrasts with other isomers where insertion is more selective, highlighting the influence of substituent positioning on the catalytic process. acs.org

Structure

3D Structure

属性

IUPAC Name |

2,8-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYWCJRYULRSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880786 | |

| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-15-4, 70021-47-5 | |

| Record name | Dibenzothiophene, 2,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2,8 Dimethyldibenzothiophene

Strategies for the Preparation of 2,8-Dimethyldibenzothiophene (B47620)

The construction of the dibenzothiophene (B1670422) skeleton, a key structural motif in various functional organic materials, can be achieved through several synthetic routes. Classical methods such as the Graebe-Ullmann synthesis, which involves the thermolysis of 1-arylbenzotriazoles, provide a foundational approach to carbazole (B46965) and by extension, dibenzothiophene synthesis. acs.orgthieme-connect.de Another established method is the Ullmann condensation, a copper-catalyzed reaction that can be employed for the formation of biaryl ethers and thioethers, which are precursors to dibenzofurans and dibenzothiophenes, respectively. nih.govacs.orgnih.gov

More contemporary strategies often employ palladium-catalyzed cross-coupling reactions, which offer greater efficiency and substrate scope. One such approach involves the intramolecular dehydrogenative C-S coupling, which can be facilitated electrochemically with a halogen mediator to yield dibenzothiophene derivatives. researchgate.net

A prevalent modern method for accessing substituted dibenzothiophenes involves a two-step sequence starting from dibenzothiophene itself. This typically includes an initial halogenation of the dibenzothiophene core, followed by a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the desired alkyl or aryl substituents. For instance, the synthesis of 2,8-di-(4-formylphenyl)dibenzothiophene begins with the bromination of dibenzothiophene to yield 2,8-dibromodibenzothiophene (B47624). sci-hub.se This intermediate is then subjected to a Suzuki coupling with 4-formylphenyl boronic acid to afford the final product. sci-hub.se A similar strategy could be envisioned for the synthesis of this compound, utilizing an appropriate methyl-containing boronic acid or ester in the Suzuki coupling step.

Derivatization Reactions of the Dibenzothiophene Framework

The functionalization of the this compound core is crucial for tailoring its electronic and physical properties for specific applications, particularly in the realm of organic electronics.

Halogenation of the dibenzothiophene core is a key step in enabling further functionalization through cross-coupling reactions. The direct bromination of dibenzothiophene is a common method to produce 2,8-dibromodibenzothiophene, a versatile intermediate. sci-hub.sejove.com

A typical procedure for the synthesis of 2,8-dibromodibenzothiophene involves dissolving dibenzothiophene in a suitable solvent like chloroform (B151607) and then adding bromine dropwise at a reduced temperature (e.g., 0 °C). sci-hub.se The reaction mixture is then stirred for an extended period to ensure complete reaction. jove.com The resulting product can be isolated by filtration and purified by washing with water and methanol. jove.com

Table 1: Synthesis of 2,8-Dibromodibenzothiophene

| Reactant | Reagent | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Dibenzothiophene | Bromine | Chloroform | 18 h | 83% | jove.com |

This halogenated intermediate serves as a key building block for introducing a variety of functional groups onto the dibenzothiophene scaffold.

The introduction of specific functional groups onto the this compound backbone is a powerful strategy for creating precursors for advanced materials, such as those used in organic light-emitting diodes (OLEDs) and perovskite solar cells. Dibenzothiophene derivatives are recognized for their potential as hole transport materials (HTMs) and electron transport materials (ETMs). itmo.rursc.orgscirp.orgacs.orgacs.org

A prominent example of functionalization is the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds. sci-hub.sersc.org For instance, 2,8-dibromodibenzothiophene can be coupled with 4-formylphenyl boronic acid in the presence of a palladium catalyst and a base to synthesize 2,8-di-(4-formylphenyl)dibenzothiophene. sci-hub.se This derivative, with its extended π-conjugation, exhibits altered optical and electronic properties compared to the parent dibenzothiophene. sci-hub.se

Table 2: Suzuki Coupling for the Synthesis of a Functionalized Dibenzothiophene Derivative

| Reactants | Catalyst | Base | Product | Yield | Reference |

|---|

The modification of the dibenzothiophene core with electron-donating or electron-withdrawing groups allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. scirp.org This is critical for optimizing charge injection and transport in electronic devices. For example, dibenzothiophene-based materials have been designed as asymmetric hole transport materials for efficient inverted tin-lead perovskite solar cells. acs.org The strategic placement of substituents on the dibenzothiophene core can influence the material's conductivity and film-forming properties, which are essential for device performance. acs.org

Reactivity and Transformation Pathways of 2,8 Dimethyldibenzothiophene

General Reaction Characteristics

2,8-Dimethyldibenzothiophene (B47620) (2,8-DMDBT) is a derivative of dibenzothiophene (B1670422) (DBT) and is notable for its relative reactivity in certain catalytic processes compared to other methylated analogues. In the context of hydrodesulfurization (HDS), a crucial process for removing sulfur from fossil fuels, the position of methyl substituents on the DBT core significantly influences the reaction rate. tue.nlacs.org

The reactivity of 2,8-DMDBT is also influenced by its adsorption characteristics on catalyst surfaces. It has been shown to be more strongly adsorbed on Co-Mo/γ-Al2O3 catalysts than DBT itself. tue.nl This stronger adsorption contributes to its competitive reactivity in mixtures. tue.nl The desulfurization of 2,8-DMDBT primarily proceeds through a direct desulfurization (DDS) pathway, where the C-S bonds are cleaved without prior hydrogenation of the aromatic rings, yielding 3,3'-dimethylbiphenyl. tue.nltue.nl

Thermal Pyrolysis Mechanisms of Dibenzothiophene Analogues

The thermal pyrolysis of dibenzothiophene and its alkylated analogues like 2,8-DMDBT involves their decomposition at high temperatures in the absence of catalysts. nih.govresearchgate.net These reactions are relevant to understanding fuel stability and the formation of pollutants during combustion. nih.govacs.org

Theoretical studies using density functional theory (DFT) suggest that the pyrolysis of DBT can be initiated by either hydrogen migration or the rupture of a C-S bond. researchgate.netacs.org The process leads to the formation of various products, including sulfur-free compounds like biphenylene (B1199973) and smaller fragments. acs.org Two dominant pathways have been proposed: one proceeding through the formation of thiol intermediates and another involving the direct dissociation of a DBT carbene. researchgate.netacs.org The high thermal stability of dibenzothiophenes is attributed to the high energy barrier required for the initial decomposition step. researchgate.netresearchgate.net

Oxidative Transformations to Sulfoxides and Sulfones

This compound can be chemically transformed through the oxidation of its sulfur atom. This process is the foundation of oxidative desulfurization (ODS), an alternative or complementary technology to HDS. hnu.edu.cnmdpi.com In ODS, the sulfur atom in 2,8-DMDBT is oxidized to form the corresponding sulfoxide (B87167) (this compound-S-oxide) and subsequently to the sulfone (this compound-S,S-dioxide). dicp.ac.cnrsc.org

This oxidation increases the polarity of the molecule, which facilitates its removal from the nonpolar fuel matrix by methods such as solvent extraction or adsorption. hnu.edu.cnmdpi.comrsc.org A variety of oxidizing agents, including hydrogen peroxide (H₂O₂), have been used, often in the presence of a catalyst to enhance the reaction rate and selectivity. dicp.ac.cnresearchgate.netresearchgate.net The reactivity of thiophenic compounds in ODS generally follows the order of their electron density on the sulfur atom, with alkyl-substituted DBTs often being more reactive than the parent DBT. dicp.ac.cnresearchgate.net The oxidation of sulfides to sulfoxides is typically faster than the subsequent oxidation of sulfoxides to sulfones. dicp.ac.cn

In some cases, specific catalysts can achieve quantitative conversion of thiophene (B33073) derivatives to their corresponding sulfones, with no intermediate sulfoxide detected in the final product mixture. dicp.ac.cn The resulting sulfones can be identified by characteristic absorption bands in their infrared spectra. rsc.org Biodesulfurization processes using specific bacteria like Rhodococcus erythropolis also proceed via an oxidative pathway, converting 2,8-DMDBT into a hydroxylated biphenyl (B1667301) compound through the specific cleavage of C-S bonds. oup.com

Table 2: Products of this compound Oxidation

| Reactant | Transformation | Product(s) |

| This compound | Partial Oxidation | This compound-S-oxide |

| This compound | Complete Oxidation | This compound-S,S-dioxide |

| This compound | Biodesulfurization (Rhodococcus erythropolis H-2) | Monohydroxy dimethyl biphenyl |

This table summarizes the main products from the oxidative transformation of 2,8-DMDBT. dicp.ac.cnrsc.orgoup.com

Catalytic Science and Engineering of 2,8 Dimethyldibenzothiophene Transformations

Oxidative Desulfurization (ODS) of 2,8-Dimethyldibenzothiophene (B47620)

Oxidative desulfurization (ODS) presents a promising alternative to conventional hydrodesulfurization for removing sulfur compounds from fuels. The process involves the oxidation of sulfur-containing molecules to their corresponding sulfoxides and sulfones, which are more polar and can be easily separated. The reactivity of different sulfur compounds in ODS is influenced by their electronic properties and steric hindrance. For alkyl-substituted dibenzothiophenes, the position of the alkyl groups on the aromatic rings can significantly affect their susceptibility to oxidation.

Advanced Catalytic Systems for ODS

The development of highly efficient and selective catalysts is central to the advancement of ODS technology. A variety of catalytic systems have been explored for the oxidation of dibenzothiophene (B1670422) and its derivatives.

Photocatalysts

Photocatalytic oxidative desulfurization has emerged as an environmentally friendly method for sulfur removal, often operating under mild conditions. Titanium dioxide (TiO2)-based materials are among the most studied photocatalysts for this application. For instance, a C/TiO2@MCM-41 nanocomposite has been shown to be effective in the photocatalytic desulfurization of dibenzothiophene under visible light. The mechanism typically involves the generation of highly reactive oxygen species, such as hydroxyl and superoxide (B77818) radicals, which attack the sulfur atom. The efficiency of these systems is dependent on factors such as catalyst dosage, light intensity, and the presence of an oxidizing agent. While much of the research has focused on dibenzothiophene, the principles are applicable to its alkylated derivatives like this compound. The electron-donating nature of the methyl groups in this compound is expected to increase the electron density at the sulfur atom, potentially making it more susceptible to electrophilic attack by the photogenerated reactive oxygen species compared to the unsubstituted dibenzothiophene.

Polyoxometalates and Composite Materials

Polyoxometalates (POMs) are a class of metal-oxygen clusters that have shown significant catalytic activity in various oxidation reactions, including ODS. Their properties, such as high thermal stability and tunable acidity and redox potentials, make them attractive catalysts. Heteropolyanions, a type of POM, have been incorporated into composite materials to enhance their catalytic performance and facilitate their separation and reuse. For example, heteropolyanion-substituted hydrotalcite-like compounds have been used as effective catalysts for the oxidative removal of dibenzothiophene. In these systems, the oxidation reactivity of different sulfur compounds is influenced by both electron density and steric hindrance. While dibenzothiophene is often more reactive than its sterically hindered analogue, 4,6-dimethyldibenzothiophene, the less hindered substitution pattern of this compound may result in a reactivity profile that is more comparable to the parent compound.

Table 2: Comparison of Catalytic Activity for Oxidative Desulfurization of Dibenzothiophene Derivatives

| Catalyst System | Substrate | Conversion (%) |

| MgAl-PMo₁₂ | Dibenzothiophene | ~100 |

| MgAl-PMo₁₂ | 4,6-Dimethyldibenzothiophene | <100 |

Note: This table illustrates the general trend of lower reactivity for sterically hindered dibenzothiophenes in ODS. Data for this compound is not explicitly available in the cited source but is expected to be less sterically hindered than the 4,6-isomer.

Supported Metal Oxides

Supported metal oxides are another important class of catalysts for ODS. These materials typically consist of a high-surface-area support, such as alumina (B75360) or silica, onto which a catalytically active metal oxide is dispersed. Molybdenum and tungsten oxides are commonly used due to their high activity in oxidation reactions. For example, a polymolybdate catalyst supported on alumina has been shown to be effective for the oxidative desulfurization of commercial diesel fuel. The introduction of a second metal, such as iron, cobalt, or copper, can further enhance the catalytic activity. The catalytic performance of these materials is influenced by factors such as the nature of the support, the dispersion of the metal oxide, and the calcination temperature. The oxidation of this compound over these catalysts would proceed through the formation of the corresponding sulfoxide (B87167) and sulfone. The accessibility of the sulfur atom in this compound to the active sites on the catalyst surface is expected to be less restricted compared to more sterically hindered isomers.

Titanium-containing Molecular Sieves

Titanium-containing molecular sieves, such as titanium silicalite (TS-1), are known for their catalytic activity in selective oxidation reactions using hydrogen peroxide as an oxidant. The incorporation of titanium atoms into the framework of a molecular sieve creates active sites that can catalyze the epoxidation of alkenes and the oxidation of other organic compounds. The application of these materials to the oxidative desulfurization of thiophenic compounds is a promising area of research. The well-defined pore structure of molecular sieves can offer shape selectivity, potentially allowing for the preferential oxidation of certain sulfur compounds based on their molecular dimensions. For this compound, the choice of a molecular sieve with an appropriate pore size would be crucial to ensure that the molecule can diffuse to the active titanium sites without significant steric hindrance. The development of large-pore (mesoporous) titanium-containing molecular sieves has expanded the range of substrates that can be oxidized, which is beneficial for the conversion of bulky sulfur compounds like substituted dibenzothiophenes.

Mechanistic Insights into Oxidative Desulfurization

The oxidative desulfurization (ODS) of this compound, a refractory sulfur compound found in fossil fuels, proceeds through a mechanism involving the catalytic oxidation of the sulfur atom. nih.govresearchgate.net This process enhances the polarity of the sulfur-containing molecule, facilitating its subsequent removal through methods like solvent extraction or adsorption. researchgate.nethnu.edu.cn The general mechanism is a two-step electrophilic substitution reaction targeting the electron-rich sulfur heteroatom. nih.gov

In the first step, an oxidant, typically activated by a catalyst, attacks the sulfur atom of the this compound molecule. This results in the formation of an intermediate sulfoxide (this compound-S-oxide). The reaction is designed to proceed under mild conditions of temperature and pressure, which is a key advantage over traditional hydrodesulfurization (HDS). researchgate.nethnu.edu.cn

The second step involves the further oxidation of the sulfoxide to the corresponding sulfone (this compound-S,S-dioxide). researchgate.net The sulfone is a significantly more polar compound than the original thiophene (B33073) and the intermediate sulfoxide. researchgate.net This increased polarity is the primary reason for its facilitated removal from the non-polar fuel matrix. nih.govhnu.edu.cn

Various catalytic systems have been developed to facilitate this transformation. A common approach involves the use of hydrogen peroxide (H₂O₂) as a clean oxidant in combination with a catalyst. researchgate.netliverpool.ac.uk For instance, polyoxometalates (POMs) and other transition-metal-based catalysts, such as those containing molybdenum, are known to be highly active. hnu.edu.cnliverpool.ac.ukrsc.org The catalyst activates the H₂O₂ to form highly reactive peroxo-metal species. These species are the primary oxidizing agents that attack the sulfur atom in the thiophenic ring. Density functional theory (DFT) calculations have been employed to elucidate the reaction pathways, showing that the presence of the catalyst significantly lowers the energy barrier for the oxidation steps. nih.gov

Activation of Oxidant: Catalyst + H₂O₂ → Activated Oxidizing Species

First Oxidation: this compound + Activated Oxidizing Species → this compound sulfoxide

Second Oxidation: this compound sulfoxide + Activated Oxidizing Species → this compound sulfone

The efficiency of the ODS process is influenced by several factors, including the nature of the catalyst, the concentration of the oxidant, reaction temperature, and the solvent used for the subsequent extraction of the oxidized sulfur compounds. rsc.orgresearchgate.net

Catalyst Reusability and Stability in ODS Processes

The economic viability of oxidative desulfurization processes heavily relies on the stability and reusability of the employed catalysts. nih.gov A key advantage of heterogeneous catalysts is their potential for easy separation from the reaction mixture and subsequent reuse over multiple cycles. researchgate.net However, catalysts can undergo deactivation, which diminishes their performance over time.

Several mechanisms contribute to catalyst deactivation in the ODS of dibenzothiophenic compounds:

Adsorption of Products: The oxidized products, particularly the highly polar sulfones, can strongly adsorb onto the active sites of the catalyst. mdpi.com This blockage of active sites prevents reactant molecules from accessing them, leading to a decrease in catalytic activity. mdpi.comsemanticscholar.org

Leaching of Active Phase: In some supported catalysts, the active metallic species can be gradually washed away or leached from the support material into the reaction medium under ODS conditions. mdpi.com This is a significant issue, especially in continuous flow reactors, leading to an irreversible loss of activity. mdpi.com

Poisoning by Other Fuel Components: Real fuels contain various compounds, such as nitrogen-containing molecules (e.g., indole, quinoline) and aromatic hydrocarbons, which can compete with the sulfur compounds for the catalyst's active sites or adsorb irreversibly, causing poisoning and deactivation. mdpi.com

Despite these challenges, numerous studies have demonstrated the successful development of stable and reusable catalysts for ODS. Regeneration of deactivated catalysts, often through methods like washing with a solvent to remove adsorbed species or calcination at high temperatures, can restore catalytic activity. mdpi.comsemanticscholar.org For example, molybdenum-based catalysts supported on alumina have been regenerated through air calcination. mdpi.com

The reusability of various catalysts has been tested over several consecutive cycles, with many retaining high efficiency. For instance, composite catalysts such as Ni/Al-TiO₂ and Ni/Al-ZnO have shown conversions of over 97% even after three uses. researchgate.net Similarly, imidazole-based heteropolyacid catalysts maintained a desulfurization activity of 97.7% after seven cycles. nih.gov Metal-free activated carbons have also demonstrated stable oxidation activity for at least five cycles. rsc.org

The table below presents data on the reusability of different catalysts in the oxidative desulfurization of dibenzothiophenic compounds, illustrating their stability over multiple reaction cycles.

| Catalyst System | Model Sulfur Compound | Number of Cycles | Final Conversion/Activity (%) | Reference |

|---|---|---|---|---|

| Imidazole-based heteropolyacid | Dibenzothiophene | 7 | 97.7 | nih.gov |

| Ni/Al-TiO₂ Composite | Dibenzothiophene | 3 | 97.79 | researchgate.net |

| Ni/Al-ZnO Composite | Dibenzothiophene | 3 | 98.99 | researchgate.net |

| Oxidized Activated Carbon | 4,6-Dimethyldibenzothiophene | 5 | Maintained | rsc.org |

| TiO₂@Ni-Al | 4-Methyldibenzothiophene | 5 | ~99 | doaj.org |

| Oxalate-based Catalyst | Dibenzothiophene | Several | No major loss | nih.gov |

These findings highlight the significant progress in developing robust catalysts, which is crucial for the industrial application of ODS technology for producing ultra-low sulfur fuels. researchgate.netdoaj.org

Computational Chemistry and Theoretical Studies of 2,8 Dimethyldibenzothiophene

Density Functional Theory (DFT) Applications in Understanding Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the reactivity of organic sulfur compounds, including 2,8-dimethyldibenzothiophene (B47620). mdpi.comias.ac.innih.gov DFT calculations allow for the determination of various electronic and structural properties that govern the chemical behavior of molecules.

Theoretical calculations on dibenzothiophene (B1670422) and its methyl derivatives have shown that local reactivity descriptors can reproduce experimental desulfurization reactivity trends. semanticscholar.org This is particularly true when the initial step of the desulfurization process directly involves the sulfur atom, which is generally the case when the sulfur atom is sterically hindered by at most one methyl group. semanticscholar.org

The adsorption of dibenzothiophene and its derivatives on catalytic surfaces is a critical step in hydrodesulfurization (HDS) processes. DFT studies have been employed to understand the nature of these interactions. For the direct desulfurization pathway, the organosulfur molecule needs to adsorb through its sulfur atom, oriented perpendicularly to the catalytic surface. semanticscholar.org The presence of methyl groups, as in this compound, can introduce steric hindrance, making this perpendicular adsorption more challenging. semanticscholar.org

DFT has been used to study the adsorption of various methyl-substituted dibenzothiophene derivatives on molybdenum disulfide (MoS₂) clusters, which are common models for HDS catalysts. researchgate.net These studies help in understanding the differences in adsorption behavior between substituted and unsubstituted dibenzothiophenes. researchgate.net Furthermore, computational studies have explored the adsorption of organosulfur compounds on other materials like silver-modified titanium dioxide (Ag-TiO₂) and boron nitride nanosheets, providing insights into selective adsorption processes. researchgate.netresearchgate.netnih.gov

Table 1: DFT Calculated Adsorption Energies of Thiophene (B33073) Derivatives on a Catalytic Surface Model

| Compound | Adsorption Energy (kJ/mol) |

| Thiophene | -27.1 |

| Benzothiophene | -117.9 |

| Dibenzothiophene | Not specified |

| 4,6-Dimethyldibenzothiophene | Not specified |

| Note: Data extracted from a study on Ag-TiO₂ adsorbents. The specific adsorption energy for this compound was not provided in the searched literature. The table illustrates the trend of increasing adsorption strength with the number of aromatic rings. researchgate.net |

The relationship between the molecular structure of dibenzothiophene derivatives and their reactivity in catalytic processes is a key area of investigation. The position of methyl groups on the dibenzothiophene skeleton significantly influences its reactivity. elsevierpure.com For instance, methyl groups at the 4- and/or 6-positions can have varying effects depending on the specific reaction conditions and the nature of the active species involved. elsevierpure.com

Theoretical calculations have been instrumental in elucidating these structure-reactivity relationships. By calculating various descriptors, such as local reactivity indices and molecular electrostatic potentials, researchers can predict how the substitution pattern affects the desulfurization process. semanticscholar.org For example, the reactivity of the sulfur atom can be enhanced by the position of a methyl substituent, such as in the para position relative to the carbon-sulfur bond. semanticscholar.org These computational insights are crucial for designing more efficient catalysts for the removal of refractory sulfur compounds like this compound from fuels. purdue.edu

DFT has been utilized to investigate the pyrolysis mechanisms of dibenzothiophene, providing insights into the initial steps of its thermal decomposition. researchgate.net Studies have suggested that the pyrolysis of dibenzothiophene can be initiated by either H-migration or the rupture of a sulfur-carbon bond. researchgate.net These initial steps lead to the formation of various intermediates and, ultimately, to a range of products. Understanding these mechanisms at a molecular level is crucial for developing improved technologies for desulfurization and for controlling the formation of unwanted byproducts during high-temperature processes. While specific studies on the pyrolysis of this compound were not found, the general mechanisms elucidated for dibenzothiophene are expected to be relevant.

The electronic structure and molecular orbitals of a molecule are fundamental to its chemical reactivity. Molecular orbital theory provides a framework for understanding the distribution of electrons within a molecule and for identifying the orbitals involved in chemical reactions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). umd.eduuci.eduutah.edu

Molecular Modeling and Simulation Approaches

Beyond DFT, other molecular modeling and simulation techniques are employed to study complex chemical systems and processes. nih.gov These approaches can provide insights into the dynamic behavior of molecules and their interactions with their environment. Molecular dynamics simulations, for example, can be used to study the conformational flexibility of molecules and their binding to active sites of enzymes or catalysts. researchgate.net While specific molecular modeling studies focusing solely on this compound are not extensively detailed in the provided search results, these methods represent a valuable tool for future investigations into its behavior in various chemical and biological systems.

Geochemical and Environmental Research on 2,8 Dimethyldibenzothiophene

Occurrence and Distribution in Petroleum and Fossil Fuels

Dibenzothiophene (B1670422) and its alkylated derivatives, including 2,8-dimethyldibenzothiophene (B47620), are significant polycyclic aromatic sulfur heterocyclics (PASHs) found in various geological materials such as crude oils, coals, and sedimentary organic matter. mdpi.comresearchgate.net These compounds are noted for their high thermal stability and resistance to microbial degradation, making them persistent components in fossil fuels. mdpi.com The distribution and concentration of dimethyldibenzothiophene (DMDBT) isomers are widely applied in geochemical studies. mdpi.com

The table below summarizes the occurrence of this compound and related compounds in geological sources.

Table 1: Occurrence of Dibenzothiophene Series in Geological Materials| Compound Family | Specific Compound Example | Common Geological Sources | Geochemical Significance |

|---|---|---|---|

| Dibenzothiophenes (DBTs) | This compound | Crude Oil, Coal, Sedimentary Rocks | Maturity Indicator, Migration Tracer |

| Methyldibenzothiophenes (MDBTs) | 4-Methyldibenzothiophene | Crude Oil, Source Rock Extracts | Maturity and Source Rock Indicator |

| Dimethyldibenzothiophenes (DMDBTs) | 4,6-Dimethyldibenzothiophene | Crude Oil, Condensates | Maturity and Source Rock Indicator |

| Trimethyldibenzothiophenes (TMDBTs) | 1,4,6-Trimethyldibenzothiophene | High-Maturity Oils, Condensates | Over-Maturity Indicator |

| Benzonaphthothiophenes | Benzo[b]naphthothiophene | Crude Oil, Coal, Sediment Extracts | Migration and Maturity Tracer |

Formation Pathways in Geological Systems

The formation of this compound in geological settings is a complex process linked to the transformation of organic matter under heat and pressure, as well as specific chemical reactions within sedimentary basins.

During the burial and subsequent heating of sediments, a process known as diagenesis, complex organic matter (kerogen) is thermally broken down. nih.govunich.it This thermal evolution is a critical control on the generation of hydrocarbons and associated heterocyclic compounds. mdpi.com The formation of dibenzothiophenes is intrinsically linked to these processes.

One proposed pathway involves the reaction of aromatic hydrocarbons with elemental sulfur or pyrite during the maturation of organic matter. mdpi.com More specifically, simulation experiments have demonstrated that biphenyl (B1667301) compounds can act as precursors to dibenzothiophenes. sysydz.netresearchgate.net A study confirmed a direct relationship between 3,3'-dimethylbiphenyl (3,3'-DMBP) and the formation of 4,6-, 2,6-, and this compound. sysydz.net Thermal simulation experiments using 3,3'-DMBP and elemental sulfur in closed gold tubes at temperatures ranging from 200°C to 500°C successfully produced these three DMDBT isomers, providing direct evidence for this formation pathway. sysydz.net This suggests that as sedimentary organic matter matures, precursor molecules like alkylbiphenyls can react with available sulfur to form the stable thiophenic ring structure of compounds like this compound.

In the early stages of diagenesis (immature and low maturity), lipid compounds from biological organisms can combine with reduced sulfur, such as elemental sulfur or hydrogen sulfide (H₂S), to form a diverse array of thiophene (B33073) compounds. sysydz.net While direct microbial synthesis of this compound is not the primary pathway, biological activity is crucial for creating the necessary precursors and geochemical conditions. For instance, bacterial sulfate reduction (BSR) is a key process at lower temperatures (up to 80°C) that produces H₂S. researchgate.net This H₂S can then be incorporated into organic matter.

Furthermore, some studies suggest that sulfate-reducing bacteria might play a role in transforming hydrocarbons and sulfate in reservoir waters into organic sulfur compounds, which could be a pathway for producing dibenzothiophene series. researchgate.net This biologically induced mineralization and alteration of the chemical environment sets the stage for later, thermally-driven reactions that form stable PASHs. mdpi.com

At higher temperatures, typically exceeding 100-140°C, thermochemical sulfate reduction (TSR) becomes a dominant process for altering hydrocarbons and forming large quantities of H₂S in deep reservoirs. researchgate.netresearchgate.net TSR involves the oxidation of hydrocarbons by sulfate minerals, such as anhydrite (CaSO₄), which reduces the sulfate. researchgate.net This process not only generates H₂S but also leads to the formation of organosulfur compounds. researchgate.netusgs.gov

Experimental simulations of TSR using model organic compounds (like n-hexadecane) and a sulfur source have shown the formation of benzothiophene and dibenzothiophene. usgs.gov While these specific experiments did not detail the formation of alkylated derivatives like this compound, the fundamental process of sulfur incorporation into organic molecules during TSR is a key mechanism. Elemental sulfur can act as a transient intermediate compound in TSR reactions, facilitating the sulfurization of hydrocarbons. usgs.gov Therefore, in reservoirs where TSR is active, the necessary reactants and conditions are present for the formation of the dibenzothiophene structure from available aromatic precursors.

Geochemical Applications as a Biomarker and Maturity Indicator

The distribution of dibenzothiophene and its methylated isomers, including this compound, serves as a powerful tool in petroleum geochemistry. Because these compounds are thermally stable, their relative abundances can reflect the thermal maturity of source rocks and oils. mdpi.com

Table 2: Selected Geochemical Parameters Based on Alkyl Dibenzothiophenes

| Parameter / Ratio Name | Isomers Involved | Application |

|---|---|---|

| Methyldibenzothiophene Ratio (MDR) | 4-Methyldibenzothiophene, 1-Methyldibenzothiophene | Thermal Maturity Assessment |

| Dimethyldibenzothiophene Ratio 1 | 4,6-Dimethyldibenzothiophene, 1,4-Dimethyldibenzothiophene | Thermal Maturity Assessment |

| Dimethyldibenzothiophene Ratio 2 | (2,6+3,6)-Dimethyldibenzothiophene, 1,4-Dimethyldibenzothiophene | Thermal Maturity Assessment (less source-dependent) |

The various isomers of alkylated dibenzothiophenes, including the dimethyldibenzothiophene group to which 2,8-DMDBT belongs, can be used to trace the migration of oil from its source rock (the "hydrocarbon kitchen") to the reservoir. pepris.com During migration through rock formations, a process known as geochromatography can occur, where different compounds are adsorbed onto rock surfaces at different rates. sciopen.com This leads to a fractionation of the compounds, altering their relative concentrations along the migration pathway. sciopen.com

Simulation experiments have shown that during migration, the absolute concentrations of dibenzothiophene (DBT), methyldibenzothiophene (MDBT), and dimethyldibenzothiophene (DMDBT) tend to decrease in the adsorbed oil. sciopen.com Specific ratios of DMDBT isomers, such as the (2,6+3,6)/(1,4+1,6)-DMDBT ratio, show a rising trend with migration distance. sciopen.com This fractionation is related to the molecular properties of the isomers, such as their surface area and dipole moment, which influence their adsorption capacity. sciopen.com By analyzing the systematic changes in the distribution of these isomers in different oil accumulations, geochemists can reconstruct the filling pathways of a reservoir and identify the direction of petroleum migration. researchgate.net

Assessment of Crude Oil Maturity

The thermal maturity of crude oil and source rocks is a critical factor in petroleum geochemistry, providing insights into the history of hydrocarbon generation. Ratios of specific isomers of alkylated dibenzothiophenes, including dimethyldibenzothiophenes (DMDBTs), have been established as reliable molecular maturity parameters. au.dkresearchgate.net These compounds are particularly useful because of their high thermal stability, allowing them to be applied across a wide range of maturity levels, even into the condensate and wet gas window where other biomarkers may have degraded. au.dk

The distribution and relative abundance of DMDBT isomers, such as this compound, are sensitive to changes in thermal stress. au.dk As thermal maturity increases, the relative concentrations of different isomers shift towards a more thermodynamically stable distribution. For instance, the ratio of 4,6-dimethyldibenzothiophene to other isomers like 1,4-DMDBT is a commonly used indicator. au.dk Research has also proposed new maturity ratios based on other DMDBT isomers, such as the (2,6 + 3,6)-/1,4-DMDBT ratio, which has shown a good correlation with other maturity parameters like the 4-/1-methyldibenzothiophene (MDR) ratio. researchgate.net These DMDBT-based indicators are valuable tools for assessing the maturity of both conventional crude oils and high-maturity oils and condensates. researchgate.net

| Maturity Indicator Ratio | Significance in Thermal Maturity Assessment | Applicability |

|---|---|---|

| 4,6-DMDBT / (3,6-DMDBT + 2,6-DMDBT) (DMDR) | Increases with thermal maturity. | Wide range of thermal stress regimes. au.dk |

| (2,6 + 3,6)-DMDBT / 1,4-DMDBT | Correlates well with other maturity indicators like MDR, suggesting similar behavior with increasing maturity. researchgate.net | Less influenced by lithology and organic facies compared to the 4,6-/1,4-DMDBT ratio. researchgate.net |

| 4,6-DMDBT / 1,4-DMDBT | Isomer ratios of DMDBT compounds can successfully assess the maturity of source rocks and crude oils. | General maturity assessment. |

Environmental Fate and Degradation Mechanisms

Polycyclic aromatic sulfur heterocycles (PASHs), such as this compound, are persistent environmental contaminants often found in areas impacted by crude oil and its refined products. nih.gov Their environmental fate is governed by a combination of biotic and abiotic processes that determine their persistence, transformation, and ultimate removal from the environment. Due to their chemical stability, dibenzothiophene and its alkylated derivatives can persist in the environment for extended periods following an oil spill. nih.gov

Biodegradation of this compound

The microbial degradation of alkylated dibenzothiophenes is a key process in the natural attenuation of these compounds in contaminated environments. The recalcitrance of these compounds to biodegradation tends to increase with the degree of alkyl substitution.

Several bacterial strains have been identified with the capability to degrade dibenzothiophene (DBT) and its alkylated derivatives. While much of the research has focused on the parent compound, some studies have investigated the degradation of dimethyl-DBTs. For instance, certain Pseudomonas species have demonstrated the ability to oxidize this compound. These bacteria can attack the molecule through different metabolic pathways. One of the primary degradation routes for DBT is the "Kodama pathway," which involves the cleavage of one of the benzene rings. Another significant pathway is the 4S pathway, which selectively removes the sulfur atom without degrading the carbon structure. researchgate.net

In the context of this compound, research has shown that some Pseudomonas spp. are capable of oxidizing and cleaving a methyl-substituted ring of the molecule. This indicates that the presence of methyl groups at the 2 and 8 positions does not completely inhibit microbial attack.

The biodegradation of more complex and recalcitrant compounds like this compound often occurs through cometabolism. This process involves the degradation of a compound by microorganisms that are utilizing another substrate for growth. It has been observed that the aerobic cometabolism of dimethyl-DBTs, including the 2,8-isomer, can be facilitated in the presence of a growth substrate such as 1-methylnaphthalene. In studies involving petroleum-degrading mixed bacterial cultures, moderate degradation of this compound was observed when the aromatic fraction of a crude oil served as the growth substrate.

The identification of metabolic products is crucial for elucidating the biodegradation pathways of this compound. In studies with a Pseudomonas species capable of oxidizing this compound, one of the identified metabolites was 5-methylbenzothiophene-2,3-dione. The formation of this 2,3-dione suggests that the microbial attack involves the cleavage of one of the methyl-substituted benzene rings. This finding provides direct evidence of the specific biochemical transformations that this compound can undergo during microbial degradation.

| Microorganism/Culture | Growth Substrate | Observed Degradation of 2,8-DMDBT | Identified Metabolites |

|---|---|---|---|

| Pseudomonas spp. | 1-Methylnaphthalene | Oxidation and cleavage of a methyl-substituted ring. | 5-methylbenzothiophene-2,3-dione |

| Petroleum-degrading mixed bacterial cultures | Aromatic fraction of Prudhoe Bay crude oil | Moderate degradation. | 5-methylbenzothiophene-2,3-dione (observed in some cultures) |

Abiotic Degradation Pathways

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment. These pathways primarily involve photochemical reactions, where the molecule absorbs light energy, leading to its decomposition or alteration.

Photodegradation of the parent compound, dibenzothiophene, in the presence of UV light has been shown to yield products such as dibenzothiophene sulfoxide (B87167) and hydroxylated benzothiophenes. nih.gov Photo-oxidation is considered a potentially significant process in the breakdown of crude oil spilled in the environment. nih.gov While specific studies on the abiotic degradation of this compound are limited, it is expected that as a polycyclic aromatic sulfur heterocycle, it would be susceptible to similar photo-oxidative processes. nih.govscispace.com The presence of methyl groups may influence the rate and products of these reactions. Furthermore, advanced oxidation processes, such as photocatalytic degradation using catalysts like titanium dioxide (TiO2), have been shown to be effective in degrading dibenzothiophene and could potentially be applied to its alkylated derivatives. researchgate.netepa.gov

Advanced Materials Science Applications and Research Perspectives

Role as a Building Block in Novel Material Synthesis

2,8-Dimethyldibenzothiophene (B47620) serves as a versatile molecular scaffold for the construction of more complex organic materials. Its core structure can be chemically modified at various positions, allowing for the fine-tuning of its electronic and physical properties. The methyl groups at the 2 and 8 positions provide points for further functionalization or can influence the packing of the molecules in the solid state, which is a critical factor in determining the performance of organic electronic devices.

The synthesis of novel materials often begins with the functionalization of the this compound core. For instance, bromination of the dibenzothiophene (B1670422) core at the 2 and 8 positions creates 2,8-dibromodibenzothiophene (B47624), a key intermediate. This dibrominated compound can then undergo various cross-coupling reactions, such as the Stille or Suzuki coupling, to attach other aromatic or functional groups. This modular approach allows for the systematic design and synthesis of a wide array of new materials with tailored properties.

One area of active research is the use of this compound derivatives as building blocks for conjugated polymers. By polymerizing these monomers, often with other co-monomers, researchers can create macromolecules with extended π-conjugation. These conjugated polymers are the active components in many organic electronic devices. The specific properties of the resulting polymer, such as its bandgap, charge carrier mobility, and solubility, are directly influenced by the structure of the this compound building block.

Application in Organic Semiconductors Research

Organic semiconductors are at the heart of next-generation electronic devices, including flexible displays, sensors, and printable circuits. The performance of these devices is largely dependent on the charge transport characteristics of the organic semiconductor material. This compound and its derivatives have been investigated for their potential as organic semiconductors due to their inherent electronic properties.

The planar structure of the dibenzothiophene core facilitates strong π-π stacking interactions between adjacent molecules in the solid state. This intermolecular interaction is crucial for efficient charge hopping, which is the primary mechanism of charge transport in many organic semiconductors. The methyl groups in this compound can influence the degree and nature of this stacking, thereby affecting the material's charge carrier mobility.

Integration into Photovoltaic Device Development

Organic photovoltaic (OPV) devices, or organic solar cells, offer the potential for low-cost, flexible, and lightweight renewable energy sources. The efficiency of these devices is critically dependent on the properties of the electron donor and electron acceptor materials in the active layer. The search for new materials with optimized light absorption and charge separation characteristics is a key focus of OPV research.

While direct application of this compound in the active layer of OPVs is not extensively documented, a closely related derivative has shown significant promise as an additive in a different type of solar cell technology. Specifically, 2,8-dibromo-dibenzothiophene-S,S-dioxide has been successfully employed as an additive in tin-based perovskite solar cells. The introduction of this additive was found to effectively inhibit the oxidation of Sn²⁺ and passivate defects within the perovskite film. This resulted in a substantial improvement in the device's performance, achieving a power conversion efficiency of 14.98%.

This finding highlights the potential of the dibenzothiophene scaffold in enhancing the performance and stability of photovoltaic devices. Further research may explore the use of this compound itself, or other derivatives, as components in the active layer of traditional organic solar cells or as interfacial layers to improve charge extraction and device stability.

Research into Functionalized Polymers with Enhanced Properties

Functionalized polymers, where specific chemical groups are incorporated into the polymer structure, offer a route to materials with tailored properties for a wide range of applications. The polymerization of monomers based on this compound is a promising strategy for creating functional polymers with enhanced electronic, optical, or thermal properties.

The electrochemical polymerization of monomers derived from 2,8-dibromodibenzothiophene has been demonstrated, leading to the formation of conjugated polymers. frontiersin.org By co-polymerizing these monomers with other units, such as thiophene (B33073) or bithiophene, the conjugation length and electronic properties of the resulting polymer can be systematically varied. frontiersin.org This control over the polymer structure is essential for optimizing its performance in specific applications.

These functionalized polymers can be designed to have improved solubility for solution-based processing, enhanced thermal stability for device longevity, or specific electronic energy levels to match other components in a device. The development of such polymers from this compound-based monomers could lead to advancements in areas such as organic light-emitting diodes (OLEDs), sensors, and thermoelectric devices. The ability to tune the properties of these polymers through synthetic chemistry makes this compound a valuable building block in the ongoing quest for new and improved functional materials.

Analytical Methodologies for the Characterization and Quantification of 2,8 Dimethyldibenzothiophene

Chromatographic Techniques

Chromatographic techniques are essential for the separation and analysis of 2,8-dimethyldibenzothiophene (B47620) from complex mixtures, such as crude oil and environmental samples. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography (GC) and its Variants

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase.

Research has demonstrated the utility of GC for the identification and quantification of organosulfur compounds, including thiophenes, in various environmental matrices. nih.govAutomated GC coupled with mass spectrometry (GC/MS) has been successfully employed to detect a range of organosulfur compounds in water, industrial effluent, sediment, and fish samples. nih.govFor the analysis of sulfur compounds in complex hydrocarbon matrices, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a sulfur chemiluminescence detector (SCD) or time-of-flight mass spectrometry (TOFMS) offers high-resolution separation and sensitive detection.

Table 1: GC Methods for the Analysis of this compound and Related Compounds

| Technique | Detector | Application | Key Findings |

| GC/MS | Mass Spectrometry | Analysis of organosulfur compounds in environmental samples | Detected various thiophenes and other sulfur compounds in water, sediment, and biological samples. nih.gov |

| GC×GC | Sulfur Chemiluminescence Detector (SCD), Time-of-Flight Mass Spectrometry (TOFMS) | Speciation of organic sulfur constituents in complex hydrocarbon streams | Provides detailed separation and quantification of sulfur compounds, including thiophenes, benzothiophenes, and dibenzothiophenes. |

| High-Resolution GC | Not specified | Separation of methylated dibenzothiophene (B1670422) isomers | Used to resolve and identify different isomers of methyl-DBT, which can serve as markers for oil pollution. tandfonline.com |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique suitable for the separation of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. nih.govresearchgate.netHPLC separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase.

HPLC has been effectively used in the analysis of dibenzothiophene and its metabolites. For instance, HPLC was used to detect the metabolism of dibenzothiophene to 2-hydroxybiphenyl (2-HBP) by bacterial isolates. nih.govThis technique is often considered a reference method for the detection and quantification of various organic compounds due to its high sensitivity and specificity, especially when coupled with mass spectrometry. nih.govFurthermore, HPLC methods have been developed for the separation of isomeric compounds, which is crucial for distinguishing between different methylated dibenzothiophenes. nsf.gov

Other Chromatographic Separation Methods

Besides GC and HPLC, other chromatographic methods can be employed for the separation of complex mixtures containing this compound. Thin-layer chromatography (TLC) is a simpler chromatographic technique that can be used for qualitative analysis. nih.govSupercritical fluid chromatography (SFC) presents a more environmentally friendly alternative to preparative HPLC for the separation of isomers, offering faster analysis times and reduced consumption of organic solvents. nsf.gov

Mass Spectrometry (MS) and High-Resolution Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds by analyzing their molecular weight and fragmentation patterns. docbrown.infoWhen coupled with chromatographic techniques, it provides a highly specific and sensitive detection method.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry is an advanced mass spectrometry technique that offers ultra-high resolution and mass accuracy. researchgate.netThis enables the detailed characterization of complex mixtures like petroleum at the molecular level by allowing for the unambiguous assignment of elemental compositions to thousands of individual compounds. researchgate.netcore.ac.uk

FT-ICR MS has been instrumental in the molecular characterization of sulfur compounds in crude oils. core.ac.ukBy employing techniques such as electrospray ionization (ESI) after methylation, researchers can analyze the entire distribution of organic sulfur compounds, providing insights into their heteroatom class, carbon number, and double bond equivalents. core.ac.ukAtmospheric pressure chemical ionization (APCI) has also been shown to be a robust and efficient method for the direct and extensive speciation of sulfur compounds in crude oil and its high-boiling fractions. rsc.orgThis high-resolution technique has proven effective for the quantitative analysis of sulfur-containing compounds in various petroleum samples. researchgate.net

Table 2: Application of FT-ICR MS in Sulfur Compound Analysis

| Ionization Source | Sample Type | Key Findings |

| Electrospray Ionization (ESI) | Crude Oil | Enabled comprehensive analysis of organic sulfur compounds, revealing distributions of different sulfur-containing classes. core.ac.uk |

| Atmospheric Pressure Chemical Ionization (APCI) | Crude Oil and High-Boiling Fractions | Provided direct and extensive speciation of sulfur compounds with high repeatability. rsc.org |

| Atmospheric Pressure Photoionization (APPI) | Vacuum Gas Oils | Demonstrated a linear relationship between the normalized abundance of S-1 species and sample concentration, allowing for quantitative analysis. researchgate.net |

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry is another high-resolution mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. UPLC-QTOF-MS/MS is recognized as a powerful tool for the qualitative characterization of chemical components in complex mixtures due to its high chromatographic and mass resolution, accurate mass measurement, and the ability to provide abundant fragment ion information. researchgate.netThis technique is particularly useful for the rapid and efficient analysis of complex compounds. researchgate.net

While direct studies on this compound using QTOF-MS are not prevalent in the provided context, the methodology has been successfully applied to guide the isolation and purification of sulfur-containing derivatives from various sources. researchgate.netIts high sensitivity and strong structure characterization capabilities make it a promising tool for the targeted analysis of specific sulfur compounds like this compound in complex environmental or industrial samples. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic composition and arrangement. The primary techniques employed for its characterization include Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for identifying this compound. In this method, the compound is first separated from other components in a mixture by gas chromatography before being introduced into the mass spectrometer. Electron Ionization (EI) is a commonly used method, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

The resulting mass spectrum displays the molecular ion (M⁺), which corresponds to the intact molecule, and a series of fragment ions. For this compound (C₁₄H₁₂S), the molecular ion is observed at a mass-to-charge ratio (m/z) of 212. High-resolution techniques, such as Time-of-Flight (TOF) mass spectrometry, can provide highly accurate mass measurements, allowing for the determination of the elemental formula, which for this compound is C₁₄H₁₂S. pdx.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy identifies the chemical environment of the hydrogen atoms (protons). For this compound, the spectrum would show distinct signals for the aromatic protons on the dibenzothiophene core and the protons of the two methyl groups. The aromatic protons would appear as a complex pattern of signals in the downfield region (typically δ 7.0-8.5 ppm), characteristic of aromatic compounds. The methyl protons would appear as a sharp singlet in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR spectroscopy provides information on the carbon skeleton. A distinct signal would be observed for each chemically non-equivalent carbon atom. The spectrum would show signals for the quaternary and protonated aromatic carbons, as well as a signal for the methyl carbons in the aliphatic region.

Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate the ¹H and ¹³C signals, confirming which protons are attached to which carbons.

| Technique | Parameter | Observed/Expected Value |

|---|---|---|

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) | m/z 212 |

| High-Resolution MS (TOF) | Elemental Formula | C₁₄H₁₂S |

| ¹H NMR | Aromatic Protons (Ar-H) | ~ δ 7.0-8.5 ppm |

| ¹H NMR | Methyl Protons (-CH₃) | ~ δ 2.0-2.5 ppm |

| ¹³C NMR | Aromatic Carbons | ~ δ 120-150 ppm |

| ¹³C NMR | Methyl Carbons | ~ δ 20-30 ppm |

Quantitative Analysis and Detection Limits in Complex Matrices

Quantifying this compound, particularly at trace levels in complex matrices such as crude oil, soil, and sediment, presents significant analytical challenges due to potential interferences from other compounds. researchgate.netnih.gov Gas chromatography coupled with mass spectrometry is the predominant technique for this purpose, offering the necessary selectivity and sensitivity.

The method typically involves an initial extraction of the analyte from the sample matrix. Techniques like accelerated solvent extraction (ASE) or microwave-assisted extraction (MAE) are often employed for solid samples like soil and sediment. thermofisher.comfrontiersin.org The extract is then concentrated and may undergo a cleanup step to remove interfering substances.

For quantification, GC-MS is often operated in selected ion monitoring (SIM) mode. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions characteristic of this compound (e.g., the molecular ion at m/z 212). This significantly enhances sensitivity and reduces background noise, allowing for lower detection limits.

For even greater selectivity in extremely complex samples like crude oil, tandem mass spectrometry (GC-MS/MS) may be used. researchgate.net In this approach, the molecular ion (m/z 212) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) technique provides very high specificity and allows for accurate quantification even without extensive sample fractionation. researchgate.net

Method detection limits (MDLs) are dependent on the matrix, the sample preparation procedure, and the specific instrumentation used. For environmental samples like soil or lichens, detection limits in the low nanogram per gram (ng/g) or microgram per kilogram (µg/kg) range are achievable. nih.govnih.gov In petroleum analysis, where concentrations can be higher, quantification is still critical for geochemical assessments, and GC-MS/MS methods can achieve detection limits in the parts-per-billion (ppb) range. researchgate.net

| Analytical Method | Matrix | Key Features | Typical Detection Limit |

|---|---|---|---|

| GC-MS (SIM) | Soil | Accelerated Solvent Extraction (ASE) | 0.1-10 µg/kg |

| GC-TOF-MS | Lichen | High-resolution mass analysis | <1 ng/g |

| GC-MS/MS (MRM) | Crude Oil | High selectivity, minimal sample cleanup | ~0.7-2.4 ppb (µg/kg) |

| GC-MS | Sediment Extracts | Isotope dilution with deuterated standards | ng/g range |

常见问题

Basic Research Questions

Q. What are the key physical and chemical properties of 2,8-dimethyldibenzothiophene relevant to laboratory handling?

- Answer : The compound has a molecular formula of C₁₄H₁₂S, molecular weight of 212.31 g/mol, and a confirmed melting point of 120°C . However, critical properties like density, boiling point, and solubility remain undetermined, necessitating experimental validation for specific solvent systems. Safety data indicate a purity >97.0% in commercial reagents, with handling precautions including adequate ventilation and personal protective equipment (PPE) to avoid inhalation or skin contact .

Q. How can this compound be synthesized and purified for laboratory use?

- Answer : While direct synthesis protocols are not detailed in the evidence, geochemical studies suggest that alkylation of dibenzothiophene precursors under controlled thermal conditions (e.g., 150–200°C) can generate methylated derivatives. Purification typically involves column chromatography (e.g., silica gel with hexane/ethyl acetate eluents) or recrystallization from ethanol, followed by verification via GC-MS or HPLC .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity in detecting sulfur-containing aromatic hydrocarbons. For complex matrices like crude oils or sediments, prior sample preparation (e.g., Soxhlet extraction with dichloromethane) and silica gel cleanup are essential to isolate the compound from interfering hydrocarbons .

Advanced Research Questions

Q. How does this compound serve as a geochemical biomarker in sedimentary environments?

- Answer : Its distribution in sediments correlates with redox conditions and organic matter sources. High relative abundances suggest anoxic, sulfate-rich depositional environments. Researchers should integrate its ratios with other biomarkers (e.g., pristane/phytane) and use multivariate statistical analysis to resolve environmental contradictions .

Q. What catalytic systems are effective for oxidative desulfurization of this compound?

- Answer : Polyoxometalate-based silica-supported ionic liquids (e.g., [C₄mim]₃PMo₁₂O₄₀/SiO₂) achieve 100% sulfur removal under mild conditions (50°C, H₂O₂ oxidant). Catalyst characterization via FT-IR, XPS, and N₂ adsorption-desorption confirms high dispersion of active sites. GC-MS analysis post-reaction identifies sulfone derivatives as oxidation products .

Q. What design strategies improve hydrodesulfurization (HDS) catalysts for this compound?

- Answer : Hierarchical NiMo/Al₂O₃ catalysts synthesized via 3D printing exhibit enhanced pore structures, improving diffusion kinetics for bulky molecules. Support acidity modulation (e.g., SnSAPO-5 molecular sieves) optimizes metal-support interactions, increasing turnover rates. Advanced characterization techniques like HRTEM and XAFS are critical for evaluating active phase morphology .

Q. How do structural modifications of this compound influence its electronic properties in material science?

- Answer : Phosphoryl-functionalized derivatives (e.g., 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene) exhibit enhanced electron-withdrawing properties, making them suitable as electron-transport layers in organic electronics. Synthesis involves Pd-catalyzed cross-coupling reactions, with purity confirmed via sublimation and NMR .

Methodological Considerations

- Contradiction Resolution : Discrepancies in reported physical properties (e.g., undetermined boiling points) require validation via differential scanning calorimetry (DSC) or vapor pressure osmometry .

- Safety Protocols : Adhere to OSHA HCS guidelines for storage (room temperature, inert atmosphere) and emergency measures (48-hour medical observation post-exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。